molecular formula C21H15ClN4O3 B3990352 Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B3990352
M. Wt: 406.8 g/mol
InChI Key: KWDQVSJPTFKRAX-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, cyano, and ester groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is usually carried out in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions at room temperature . The reaction conditions are mild, and the yield of the product is generally high.

Chemical Reactions Analysis

Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions due to the presence of multiple reactive sites in its structure. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be carried out on the cyano group to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The ester group can participate in condensation reactions to form amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with various molecular targets and pathways. The amino and cyano groups in the compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell death .

Comparison with Similar Compounds

Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities.

Properties

IUPAC Name

methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-28-21(27)12-8-6-11(7-9-12)16-14(10-23)19(24)29-20-17(16)18(25-26-20)13-4-2-3-5-15(13)22/h2-9,16H,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQVSJPTFKRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 2
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Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 3
Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 4
Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 5
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Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

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